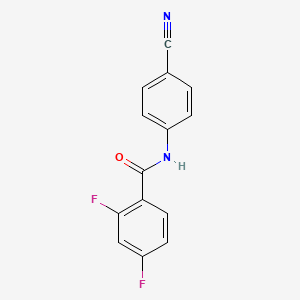

N-(4-cyanophenyl)-2,4-difluorobenzamide

Description

Significance of Benzamide (B126) Derivatives in Medicinal and Materials Chemistry

Benzamide, the simplest amide derivative of benzoic acid, and its derivatives form a scaffold that is prevalent in a multitude of biologically active compounds and functional materials. chemsrc.com In medicinal chemistry, the benzamide core is a recognized pharmacophore, present in drugs with a wide array of therapeutic applications, including analgesic, anti-inflammatory, antimicrobial, anticancer, and anticonvulsant agents. myskinrecipes.comresearchgate.net The amide linkage is crucial as it can participate in hydrogen bonding, a key interaction for binding to biological targets like enzymes and receptors. supplyhouse.com For instance, substituted benzamides are utilized as antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide), and have been investigated as glucokinase activators for diabetes treatment. myskinrecipes.comnih.gov

Beyond pharmaceuticals, benzamide derivatives are valuable in materials chemistry. They serve as intermediates in the synthesis of dyes, plastics, and other organic compounds. mdpi.com Their structural rigidity and potential for forming ordered structures through hydrogen bonding make them suitable components for developing polymers and other materials with specific properties. supplyhouse.com Furthermore, some benzamides have been studied as corrosion inhibitors, showcasing their utility in industrial applications. mdpi.com

Overview of Fluorinated Benzamide Structural Diversity and Research Landscape

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in drug design and materials science. acs.orgdcu.ie Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity. acs.org

In the context of benzamides, fluorination has led to a rich diversity of structures with enhanced or novel properties. The position and number of fluorine substituents on the benzoyl and aniline (B41778) rings give rise to a vast number of isomers, each with a unique electronic and steric profile. Research has shown that fluorinated benzamides are promising candidates for various applications, including as angiogenesis inhibitors. acs.orgdcu.ie The substitution of hydrogen with fluorine can also suppress disorder in crystals, leading to more predictable packing motifs. chemicalbook.comchemicalbook.com The structural landscape is vast, with studies exploring mono-, di-, tri-, and tetra-fluorinated analogues, revealing subtle differences in their crystal packing and intermolecular interactions. chemicalbook.com

N-(4-cyanophenyl)-2,4-difluorobenzamide: A Chemical Entity for Advanced Investigation

This compound is a distinct chemical entity that combines the key structural features of a benzamide, fluorine substituents, and a cyano group. While extensive, peer-reviewed research dedicated solely to this specific isomer is not abundant in the public domain, its structure suggests significant potential for investigation. The 2,4-difluoro substitution on the benzoyl ring creates a specific electronic environment, while the 4-cyano group on the N-phenyl ring acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor.

Based on the established roles of its constituent moieties and the activities of its close isomers, this compound is a prime candidate for exploration in several areas. Its structural similarity to known kinase inhibitors suggests it could be a valuable intermediate or a direct candidate in the development of new anticancer agents. The combination of fluorine and a cyano group can enhance membrane permeability and target interaction, making it of interest for designing neuroprotective or anti-inflammatory compounds.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₄H₈F₂N₂O | 258.22 | 904803-34-5 |

| N-(4-cyanophenyl)-3,4-difluorobenzamide | C₁₄H₈F₂N₂O | 258.22 | 1007802-68-7 |

| N-(4-cyanophenyl)-2,6-difluorobenzamide | C₁₄H₈F₂N₂O | 258.22 | Not Available |

| N-(2-cyanophenyl)-2,4-difluorobenzamide | C₁₄H₈F₂N₂O | 258.22 | 1016784-42-1 |

Note: Data is compiled from available chemical databases. Properties for this compound are predicted based on its structure.

Comparative Analysis with Isomeric and Analogous Fluorinated Benzamide Structures in Academic Literature

The strategic placement of fluorine atoms and the cyano group significantly influences the properties of benzamide derivatives. A comparative analysis of this compound with its isomers reveals the importance of substituent positioning.

N-(4-cyanophenyl)-3,4-difluorobenzamide : This isomer has been identified as a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors for cancer therapy. myskinrecipes.com Its utility in this area suggests that the 4-cyanophenyl and difluorobenzoyl moieties are conducive to binding within the active sites of these enzymes.

N-(4-cyanophenyl)-2,6-difluorobenzamide : The crystal structure of this isomer has been determined, providing insight into its solid-state conformation and packing. acs.org The ortho-fluorine atoms in the 2,6-position can force the benzoyl ring out of the plane of the amide group, which can be a critical factor for biological activity. In the crystal structure of N-(4-cyanophenyl)-2,6-difluorobenzamide, the dihedral angle between the two benzene (B151609) rings is 5.58°, and the amide plane is significantly twisted with respect to both rings. acs.org

N-(2,4-difluorophenyl)-2-fluorobenzamide : This analog, a tri-fluorinated benzamide, has been synthesized and its crystal structure analyzed. dcu.ie Studies of such compounds help to build a systematic understanding of how increasing the degree of fluorination impacts molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking. dcu.ie

This comparative analysis underscores that even subtle changes in the arrangement of substituents on the benzamide scaffold can lead to distinct chemical and physical properties. The study of isomers like this compound is crucial for developing a comprehensive understanding of structure-property relationships within this important class of compounds.

Structure

3D Structure

Properties

CAS No. |

729559-69-7 |

|---|---|

Molecular Formula |

C14H8F2N2O |

Molecular Weight |

258.22 g/mol |

IUPAC Name |

N-(4-cyanophenyl)-2,4-difluorobenzamide |

InChI |

InChI=1S/C14H8F2N2O/c15-10-3-6-12(13(16)7-10)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19) |

InChI Key |

BSBZOHAYBSDTJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC(=O)C2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Cyanophenyl 2,4 Difluorobenzamide

Strategic Approaches to Amide Bond Formation

The cornerstone of synthesizing N-(4-cyanophenyl)-2,4-difluorobenzamide is the creation of the amide bond between 2,4-difluorobenzoic acid and 4-aminobenzonitrile (B131773). This can be achieved through a variety of classical and contemporary amidation methods.

Classical and Contemporary Amidation Protocols for Benzamide (B126) Synthesis

The formation of the benzamide linkage is a well-established transformation in organic synthesis. Classically, this involves the activation of the carboxylic acid component, 2,4-difluorobenzoic acid, to facilitate nucleophilic attack by the amine, 4-aminobenzonitrile. A common approach is the conversion of the benzoic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2,4-difluorobenzoyl chloride can then be reacted with 4-aminobenzonitrile, usually in the presence of a base to neutralize the HCl byproduct.

Contemporary methods often utilize coupling agents that facilitate the direct reaction between the carboxylic acid and the amine, avoiding the need for the isolation of the acyl chloride. A variety of such reagents exist, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

A specific protocol for a closely related analogue, N-(4-cyanophenyl)-2,6-difluorobenzamide, provides a practical example of a modern amidation strategy. This synthesis involves the reaction of 4-aminobenzonitrile and 2,6-difluorobenzoic acid in the presence of triethylamine (B128534) and a solution of propylphosphonic anhydride (B1165640) (T3P®) nih.gov. This methodology is directly applicable to the synthesis of the 2,4-difluoro isomer.

| Protocol | Reagents | General Conditions |

|---|---|---|

| Acyl Chloride Method | 2,4-difluorobenzoic acid, SOCl₂ or (COCl)₂, 4-aminobenzonitrile, Base (e.g., pyridine, triethylamine) | Two-step process: formation of acyl chloride followed by reaction with amine. |

| Carbodiimide Coupling | 2,4-difluorobenzoic acid, 4-aminobenzonitrile, EDC or DCC, optional HOBt | One-pot reaction, typically at room temperature in an inert solvent. |

| Phosphonic Anhydride Method | 2,4-difluorobenzoic acid, 4-aminobenzonitrile, Triethylamine, Propylphosphonic anhydride (T3P®) | One-pot reaction, often providing high yields and clean conversions. |

Optimization of Reaction Conditions and Yields in this compound Preparation

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For instance, in the synthesis of a similar compound, N-(2-chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide, the reaction was carried out by dissolving the amine in a dry solvent and then adding the acid, a base (triethylamine), and the coupling agent (propylphosphonic anhydride) mdpi.com. The reaction mixture was then heated to 80 °C mdpi.com. This suggests that for the synthesis of this compound, a systematic evaluation of these parameters would be beneficial.

| Parameter | Variables | Potential Impact |

|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Acetonitrile | Solubility of reactants, reaction rate, and ease of workup. |

| Temperature | 0 °C to reflux | Reaction rate and prevention of side reactions. |

| Base | Triethylamine, Pyridine, Diisopropylethylamine (DIPEA) | Neutralization of acidic byproducts and catalysis. |

| Coupling Agent Stoichiometry | 1.0 to 1.5 equivalents | Ensuring complete conversion of the limiting reagent. |

A systematic study varying these parameters would allow for the determination of the optimal conditions for the preparation of this compound, leading to improved yields and purity.

Functional Group Interconversions and Derivatization Strategies

The structure of this compound offers two distinct aromatic rings that can be subjected to functional group interconversions and derivatization, allowing for the synthesis of a library of related compounds.

Modifications of the Cyanophenyl Moiety

The cyanophenyl group presents several avenues for chemical modification. The cyano group itself can be transformed into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group.

A relevant example of modifying a related structure involves the conversion of 4-cyanophenylalanine derivatives. In one study, the cyano group was converted to an amidine via a thioamide intermediate using the Pinner reaction nih.gov. This transformation highlights a potential derivatization strategy for the cyanophenyl moiety of the target compound.

Furthermore, the aromatic ring of the cyanophenyl group can undergo electrophilic aromatic substitution reactions, although the cyano group is deactivating. The introduction of substituents such as nitro or halogen groups could be achieved under specific conditions, further expanding the chemical space around this scaffold.

Alterations of the Difluorobenzamide Core

The difluorobenzamide core can also be modified. The fluorine atoms on the benzamide ring influence the compound's electronic properties and conformation. Altering the position or number of fluorine substituents can have a significant impact on its biological activity. The synthesis of isomers such as N-(4-cyanophenyl)-2,6-difluorobenzamide nih.gov or N-(4-cyanophenyl)-3,5-difluorobenzamide would allow for the exploration of the structure-activity relationship related to the fluorine substitution pattern.

Additionally, the aromatic ring of the difluorobenzamide moiety is susceptible to nucleophilic aromatic substitution, where a fluorine atom could potentially be displaced by other nucleophiles under forcing conditions. This would provide a route to a diverse range of derivatives with different substituents on the benzamide ring.

Mechanistic Insights into Synthetic Pathways and Reaction Kinetics

The mechanism of amide bond formation is well-understood and generally proceeds through a nucleophilic acyl substitution pathway. In the case of using a coupling agent like a carbodiimide, the carboxylic acid is first activated to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond and a urea (B33335) byproduct.

The kinetics of these reactions can be influenced by several factors, including the nature of the solvent, the concentration of the reactants, and the presence of catalysts. For instance, the rate of amide bond formation can be significantly accelerated by the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent.

Advanced Structural Elucidation and Solid State Characteristics of N 4 Cyanophenyl 2,4 Difluorobenzamide

Single-Crystal X-ray Diffraction Analysis

The crystallographic data for N-(4-cyanophenyl)-2,6-difluorobenzamide reveals a molecule with distinct conformational and packing features, which are anticipated to be broadly similar in the 2,4-difluoro analogue, with some variations due to the different fluorine substitution pattern.

Analysis of Dihedral Angles and Torsion Angles Within the Molecular Framework

Dihedral and torsion angles are crucial in defining the precise conformation of the molecule. In N-(4-cyanophenyl)-2,6-difluorobenzamide, the mean plane of the amide group is inclined at dihedral angles of 28.12(12)° and 32.89(12)° with respect to the two benzene (B151609) rings. The dihedral angle between the two aromatic rings is a relatively small 5.58(5)°. nih.gov A key torsion angle, C7–O1–N1–H1N1, is -1.4(18)°, indicating the planarity of the amido moiety. nih.gov For N-(4-cyanophenyl)-2,4-difluorobenzamide, similar dihedral angles are expected, although the change in fluorine position from ortho (2,6) to ortho and para (2,4) might lead to slight alterations in these values due to different steric and electronic environments.

| Dihedral/Torsion Angle | Value (°) for N-(4-cyanophenyl)-2,6-difluorobenzamide |

| Amide plane to difluorobenzene ring | 28.12(12) |

| Amide plane to cyanophenyl ring | 32.89(12) |

| Between the two benzene rings | 5.58(5) |

| C7–O1–N1–H1N1 Torsion Angle | -1.4(18) |

Supramolecular Assembly and Crystal Packing Motifs

The interplay of hydrogen bonds and other non-covalent interactions dictates the supramolecular assembly. In the case of N-(4-cyanophenyl)-2,6-difluorobenzamide, the intermolecular N—H⋯O and C—H⋯F hydrogen bonds link molecules into a double-chain structure that propagates along the b-axis of the unit cell. nih.gov This results in a well-ordered, three-dimensional architecture. For this compound, a similar chain-like or sheet-like arrangement driven by N—H⋯O hydrogen bonding is expected. The precise packing motif, however, could differ due to the altered stereochemistry and electronic distribution arising from the 2,4-difluoro substitution pattern.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformational Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the 4-cyanophenyl ring would likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the 2,4-difluorobenzoyl ring would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms. The amide proton (N-H) would appear as a singlet, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals for all carbon atoms in the molecule. The quaternary carbon of the cyano group (C≡N) would appear in the characteristic region for nitriles (around 118-120 ppm). The carbonyl carbon of the amide group would be observed at a lower field (typically >160 ppm). The aromatic carbons would resonate in the range of approximately 110-140 ppm, with their specific chemical shifts influenced by the electron-withdrawing effects of the fluorine and cyano substituents. Carbons directly bonded to fluorine would show characteristic splitting (C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the 2- and 4-positions of the benzoyl ring. The chemical shifts of these signals would be characteristic of fluorine atoms attached to an aromatic ring.

The following table provides predicted chemical shift ranges for the different nuclei, based on general principles and data from similar compounds.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic (Cyanophenyl) | 7.5 - 8.0 |

| ¹H | Aromatic (Difluorobenzoyl) | 7.0 - 7.8 |

| ¹H | Amide (N-H) | 8.0 - 10.0 (solvent dependent) |

| ¹³C | Cyano (C≡N) | 118 - 120 |

| ¹³C | Carbonyl (C=O) | > 160 |

| ¹³C | Aromatic | 110 - 145 |

| ¹⁹F | Aromatic (C-F) | -100 to -120 |

Vibrational (Infrared and Raman) Spectroscopy for Structural Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and providing a unique "fingerprint" of a molecule's structure. The vibrational modes of this compound are dictated by the stretching and bending of its constituent bonds.

Analysis of related difluorobenzamide structures provides a strong basis for assigning the expected vibrational frequencies. mdpi.com The key functional groups—amide, cyano, and the difluorinated aromatic ring—give rise to characteristic bands. The high-frequency region of the IR spectrum is typically dominated by N-H and C-H stretching vibrations. The amide N-H stretch is expected to appear as a sharp to moderately broad band, while aromatic C-H stretches will be observed at slightly lower wavenumbers.

The carbonyl (C=O) stretch of the amide group is one of the most intense and recognizable bands in the IR spectrum, typically found in the 1650-1680 cm⁻¹ range for secondary amides. The C≡N stretch of the nitrile group is also highly characteristic, appearing as a sharp, medium-intensity band. The presence of fluorine atoms influences the C-F stretching vibrations, which are expected in the lower frequency region of the spectrum. The precise positions of these bands can be subtly affected by the electronic environment and intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| N-H Stretch | Amide (-CONH-) | 3300 - 3400 | Position and shape are sensitive to hydrogen bonding. |

| C-H Stretch | Aromatic Rings | 3000 - 3100 | Typically multiple sharp, weaker bands. |

| C≡N Stretch | Nitrile (-CN) | 2220 - 2240 | Sharp band of medium intensity. |

| C=O Stretch (Amide I) | Amide (-CONH-) | 1650 - 1680 | Usually a very strong, sharp absorption. |

| N-H Bend (Amide II) | Amide (-CONH-) | 1510 - 1550 | Strong band, coupled with C-N stretching. |

| C=C Stretch | Aromatic Rings | 1450 - 1600 | Multiple bands of variable intensity. |

Note: The data in this table are based on established group frequency ranges and data from analogous compounds. Specific experimental values may vary.

High-Resolution Mass Spectrometry for Precise Molecular Structure Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable technique for unequivocally confirming the elemental composition of a molecule by measuring its mass with extremely high precision. For this compound (C₁₄H₈F₂N₂O), the theoretical exact mass of the neutral molecule is 258.0605 u. HRMS techniques, such as time-of-flight (TOF) or Orbitrap mass spectrometry, can measure this mass with an accuracy of a few parts per million (ppm), allowing for unambiguous confirmation of the molecular formula.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) coupled with HRMS provides detailed structural information through controlled fragmentation of the parent ion. The fragmentation pattern is a reproducible characteristic of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ would be the primary ion observed under typical electrospray ionization (ESI) conditions. The most probable fragmentation pathways would involve the cleavage of the relatively labile amide bond.

Key expected fragmentation pathways include:

Cleavage of the amide C-N bond: This is a common fragmentation pathway for amides and would lead to two primary fragment ions:

The 2,4-difluorobenzoyl cation (C₇H₃F₂O⁺) with a theoretical m/z of 141.0146.

A fragment corresponding to protonated 4-aminobenzonitrile (B131773) (C₇H₇N₂⁺) with a theoretical m/z of 119.0604.

Loss of small neutral molecules: Subsequent fragmentation of the primary ions could involve the loss of neutral molecules like carbon monoxide (CO) from the benzoyl cation.

The precise mass measurement of these fragment ions provides an additional layer of structural confirmation, helping to piece together the molecular puzzle and distinguish it from potential isomers.

Table 2: Theoretical High-Resolution Mass Data for this compound and Its Key Fragments

| Ion | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₄H₉F₂N₂O⁺ | 259.0683 |

| [C₇H₃F₂O]⁺ | C₇H₃F₂O⁺ | 141.0146 |

Polymorphism and Crystal Engineering Considerations

The arrangement of molecules in the solid state can have a profound impact on the material's properties. Crystal engineering focuses on understanding and controlling these arrangements to produce materials with desired characteristics.

Investigation of Crystalline Forms and Their Interconversion

Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct properties, including solubility, melting point, and stability. Benzamide (B126) and its derivatives are known to exhibit polymorphism. nih.govacs.org While specific polymorphs of this compound have not been detailed in the surveyed literature, the potential for their existence is high given the compound's structural complexity and the presence of multiple functional groups capable of engaging in various intermolecular interactions.

Studies on related difluorinated benzamides show that a wide variety of crystal packing arrangements are possible, sometimes resulting in different polymorphs for the same compound. mdpi.com The investigation of polymorphism for this compound would typically involve crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) and characterization of the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopy. Understanding the thermodynamic relationships and interconversion pathways between any potential polymorphs is a critical step in selecting the most stable and suitable form for any application.

Design Principles for Tailored Solid-State Architectures

The solid-state architecture of this compound is directed by a hierarchy of non-covalent interactions. The principles of crystal engineering allow for a rationalization of the observed structures based on the strength and directionality of these interactions.

The most dominant interaction is expected to be the hydrogen bond between the amide N-H group (donor) and the amide carbonyl oxygen (acceptor). This interaction typically leads to the formation of robust supramolecular synthons, such as one-dimensional chains or dimeric motifs, which often form the primary backbone of the crystal structure. nih.govmdpi.com

Other significant interactions that guide the crystal packing include:

C-H···O and C-H···N Hydrogen Bonds: Weaker hydrogen bonds involving aromatic C-H donors and the carbonyl oxygen or nitrile nitrogen as acceptors can play a crucial role in linking the primary hydrogen-bonded chains into two- or three-dimensional networks. nih.govnih.gov

C-H···F Interactions: The fluorine atoms on the difluorobenzoyl ring can act as weak hydrogen bond acceptors, leading to C-H···F interactions that further stabilize the crystal lattice. nih.gov

Dipole-Dipole Interactions: The strong dipoles of the carbonyl and nitrile groups can also influence the molecular arrangement to achieve favorable electrostatic packing.

By analyzing the crystal structure of closely related isomers, such as N-(4-cyanophenyl)-2,6-difluorobenzamide, specific patterns emerge. In that case, intermolecular N—H⋯O and C—H⋯F hydrogen bonds link adjacent molecules into a distinct double-chain structure. nih.gov This demonstrates how the interplay of strong and weak interactions can be harnessed to create tailored solid-state architectures with predictable connectivity and dimensionality.

Computational and Theoretical Investigations of N 4 Cyanophenyl 2,4 Difluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of a molecule from first principles.

The electronic character of N-(4-cyanophenyl)-2,4-difluorobenzamide governs its reactivity and intermolecular interactions. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in this analysis. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

Calculations for similar aromatic amide structures show that the HOMO is typically localized on the more electron-rich phenyl ring and the amide linkage, while the LUMO is often distributed over the electron-withdrawing groups and the adjacent aromatic system. For this compound, the difluorobenzamide moiety and the cyanophenyl group would be expected to significantly influence these orbitals.

The molecular electrostatic potential (MEP) surface is another crucial descriptor. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. Negative regions (typically colored red) are associated with lone pairs on electronegative atoms like oxygen, nitrogen, and fluorine, indicating sites susceptible to electrophilic attack. Positive regions (blue) are usually found around hydrogen atoms, especially the amide N-H group, highlighting sites for nucleophilic attack. This analysis is vital for understanding non-covalent interactions like hydrogen bonding.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.25 | Electron-donating capability, potential site for oxidation. |

| LUMO Energy | -1.80 | Electron-accepting capability, potential site for reduction. |

| HOMO-LUMO Gap (ΔE) | 5.45 | Indicates high kinetic stability and low chemical reactivity. |

Note: The values in this table are representative examples based on quantum chemical calculations for structurally related benzamide (B126) derivatives and serve to illustrate the output of such an analysis.

The three-dimensional structure and flexibility of this compound are determined by the rotation around its single bonds, particularly the C-C and C-N bonds of the amide bridge. Conformational analysis reveals the most stable spatial arrangements (energy minima) of the molecule.

Studies on structurally analogous compounds, such as N-(4-Cyanophenyl)-2,6-difluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, provide significant insight. nih.govmdpi.com X-ray crystallography and computational scans of the potential energy surface for these molecules show that a planar conformation is generally not the most stable. nih.govnih.gov Steric hindrance from the ortho-fluorine substituent forces the difluorophenyl ring to rotate out of the plane of the central amide group. mdpi.comnih.gov Similarly, the cyanophenyl ring is also twisted with respect to the amide plane.

For the closely related N-(4-Cyanophenyl)-2,6-difluorobenzamide, the mean plane of the amide group is inclined at dihedral angles of 32.89° and 28.12° with respect to the two benzene (B151609) rings. nih.gov It is expected that this compound would adopt a similarly twisted, low-energy conformation to minimize steric repulsion, which is crucial for its packing in a crystal lattice and its binding to a receptor site.

Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions, when compared with experimental spectra, help in the unambiguous assignment of signals to specific atoms in the molecule. researchgate.netresearchgate.net The calculated shifts are sensitive to the electronic environment of each nucleus, which is influenced by the molecule's conformation and substituent effects.

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman vibrational frequencies. researchgate.net The calculated spectrum allows for the assignment of experimental absorption bands to specific molecular motions, such as the characteristic N-H and C=O stretching of the amide group, C≡N stretching of the nitrile, and C-F stretching of the fluorinated ring. These assignments are based on the potential energy distribution (PED) of the vibrational modes. researchgate.net

| Parameter | Predicted Value | Assignment | |

|---|---|---|---|

| Vibrational Frequencies (cm⁻¹) | ν(N-H) | ~3350 | Amide N-H stretch |

| ν(C≡N) | ~2230 | Nitrile C≡N stretch | |

| ν(C=O) | ~1680 | Amide C=O stretch | |

| ν(C-F) | ~1250 | Aromatic C-F stretch | |

| ¹H NMR Chemical Shifts (ppm) | δ(N-H) | ~8.5 - 9.5 | Amide proton |

| δ(Aromatic) | ~7.0 - 8.0 | Protons on both phenyl rings | |

| ... (specific assignments depend on final conformation) | |||

| ¹³C NMR Chemical Shifts (ppm) | δ(C=O) | ~165 | Amide carbonyl carbon |

| δ(C≡N) | ~118 | Nitrile carbon | |

| ... (specific assignments depend on final conformation) |

Note: These spectroscopic parameters are illustrative, based on DFT calculations performed on similar benzanilide (B160483) structures, and represent typical values expected from such an analysis.

Molecular Modeling and Simulation Approaches

While quantum calculations describe the static properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and interactions with its environment.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of conformational dynamics and interactions with surrounding solvent molecules. nih.gov An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water or DMSO) and calculating the forces between atoms to simulate their motion over nanoseconds or microseconds. nih.govresearchgate.net

These simulations would reveal how the molecule explores its conformational landscape, showing fluctuations around the low-energy twisted states identified by quantum calculations. It would also provide insights into the stability of key dihedral angles and the formation and lifetime of intramolecular and intermolecular hydrogen bonds. Furthermore, MD simulations are essential for studying solvation effects, illustrating how solvent molecules arrange around the solute and influence its preferred conformation and dynamic behavior.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.govnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. mdpi.commalariaworld.org

In a docking study, this compound would be placed into the binding site of a target protein. A scoring function then evaluates thousands of possible binding poses to identify the one with the most favorable binding energy. nih.gov The analysis of the best-ranked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site.

For example, studies on similar difluorobenzamide-containing molecules show that the amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). nih.gov The fluorine atoms can participate in hydrophobic interactions and weak hydrogen bonds, while the aromatic rings can engage in pi-pi or cation-pi interactions with residues like phenylalanine, tyrosine, or tryptophan. nih.gov The cyano group can also act as a hydrogen bond acceptor.

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -9.5 |

| Key Interacting Residues and Interaction Type | GLU 85: Hydrogen bond with amide N-H |

| LEU 120: Hydrogen bond with amide C=O | |

| PHE 150: Pi-pi stacking with cyanophenyl ring | |

| VAL 35: Hydrophobic interaction with difluorophenyl ring |

Note: This table presents a hypothetical docking scenario to illustrate the type of detailed interaction data generated from such a study. The target and results are not based on published experimental data for this specific compound.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in modern drug discovery, enabling the prediction of a compound's biological activities and properties from its molecular structure. These methodologies are applied to compounds like this compound to forecast their therapeutic potential and guide further experimental investigation.

Predictive Modeling for Potential Biological Activity

Predictive modeling for biological activity, primarily through QSAR, establishes a mathematical relationship between the chemical structures of a series of compounds and their measured biological activities. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series correlate with changes in their biological effects.

The development of a robust QSAR model involves several key steps:

Data Set Curation: A dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC₅₀) against a specific target is compiled. This set is typically divided into a training set, for building the model, and a test set, for validating its predictive power.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like k-Nearest Neighbor (kNN), are employed to build a mathematical equation linking the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation: The model's reliability and predictive accuracy are rigorously assessed through internal validation (e.g., cross-validation using the training set) and external validation (using the test set). nih.gov

For a series of benzamide derivatives including this compound, a QSAR model could identify key structural features essential for a particular biological activity, such as anticancer or antimicrobial effects. nih.gov For instance, a model might reveal that specific electrostatic and steric properties of the substituents on the phenyl rings are crucial for activity. nih.gov

Below is an example of molecular descriptors that would be calculated in a QSAR study for this compound and its analogs.

| Descriptor Type | Descriptor Example | Calculated Value (Illustrative) | Significance |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 3.85 | Indicates lipophilicity and potential for membrane permeability. |

| Topological | Wiener Index | 1250 | Describes molecular branching and compactness. |

| Electronic | Dipole Moment | 5.2 D | Reflects the polarity and charge distribution of the molecule. |

| Steric (3D) | Molecular Volume | 210 ų | Represents the space occupied by the molecule, relevant for binding pocket fit. |

| Quantum Chemical | HOMO Energy | -7.5 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| Quantum Chemical | LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

In Silico Assessment of Molecular Interactions and Binding Affinities

In silico methods, particularly molecular docking, are used to predict how a ligand such as this compound binds to the active site of a biological target, typically a protein or enzyme. nih.gov This technique provides critical insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-receptor complex.

The molecular docking process involves two main stages:

Conformational Sampling: An algorithm explores a wide range of possible conformations (spatial orientations) of the ligand within the target's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each conformation. The resulting "docking score" ranks the poses, with lower energy scores generally indicating more favorable binding. nih.gov

Studies on structurally related 2,6-difluorobenzamide (B103285) derivatives have demonstrated their action as inhibitors of the bacterial cell division protein FtsZ. mdpi.comdocumentsdelivered.com Molecular docking simulations of these compounds into the FtsZ allosteric binding site revealed the critical role of the difluorobenzamide motif. documentsdelivered.com The simulations highlighted key interactions, including:

Hydrogen Bonds: The carboxamide group is crucial for forming hydrogen bonds with backbone atoms of residues like Val207, Leu209, and Asn263. documentsdelivered.com

Hydrophobic Interactions: The difluoroaromatic ring engages in strong hydrophobic interactions with nonpolar residues such as Val203 and Val297. documentsdelivered.com

Conformational analysis of these molecules has also shown that the presence of fluorine atoms induces a non-planar conformation, which is energetically more favorable for fitting into the binding pocket compared to non-fluorinated analogs. mdpi.comdocumentsdelivered.com These computational findings provide a structural basis for the observed biological activity and guide the design of more potent inhibitors.

The following table illustrates the type of data generated from a molecular docking study of this compound against a hypothetical protein target.

| Parameter | Value (Illustrative) | Description |

| Docking Score | -8.5 kcal/mol | An estimation of the binding free energy; more negative values suggest stronger binding. |

| Interacting Residues | Tyr220, Phe265, Arg310, Gln315 | Amino acids in the binding site that form key interactions with the ligand. |

| Hydrogen Bonds | 2 (with Arg310, Gln315) | Number and type of hydrogen bonds stabilizing the complex. |

| Hydrophobic Interactions | Tyr220, Phe265 | Non-polar interactions contributing to binding affinity. |

| Pi-Pi Stacking | Phe265 | Favorable interaction between the aromatic rings of the ligand and an amino acid. |

Computational Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (Focus on Methodology)

In silico ADME prediction is a crucial component of early-stage drug discovery, used to computationally estimate the pharmacokinetic properties of a compound. nih.gov The goal is to identify candidates with favorable drug-like properties and flag potential liabilities before committing to expensive and time-consuming synthesis and experimental testing. nih.gov Various computational models, often based on a molecule's structural features, are used to predict a suite of ADME parameters.

Methodologies for predicting these profiles include:

Physicochemical Property Calculation: Foundational parameters like molecular weight (MW), octanol-water partition coefficient (logP), number of hydrogen bond donors (HBD) and acceptors (HBA), and polar surface area (PSA) are calculated. These are often evaluated against established guidelines like Lipinski's Rule of Five to assess general "drug-likeness."

Solubility Prediction: Models predict the aqueous solubility (logS) of a compound, which is critical for absorption.

Permeability and Absorption Models: These models estimate a compound's ability to cross biological membranes, such as the intestinal wall (for human intestinal absorption, HIA) or the blood-brain barrier (BBB).

Metabolism Prediction: Computational systems can predict which cytochrome P450 (CYP450) enzymes are likely to metabolize the compound. Predicting inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) is vital to assess the potential for drug-drug interactions.

Toxicity Prediction: A range of toxicological endpoints can be predicted using in silico models. This includes mutagenicity (Ames test), cardiotoxicity (hERG channel inhibition), and hepatotoxicity. Specialized software modules are often used for these predictions. malariaworld.org

A predicted ADME profile for this compound would provide a comprehensive overview of its potential behavior in the body, guiding decisions on its suitability as a drug candidate.

The table below presents a typical set of computationally predicted ADME properties for a compound like this compound.

| ADME Parameter | Predicted Value (Illustrative) | Interpretation and Significance |

| Absorption | ||

| Aqueous Solubility (logS) | -4.2 | Low solubility, may impact oral absorption. |

| Human Intestinal Absorption | 92% | Predicted to be well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | High | Compound is predicted to cross the BBB, which may or may not be desirable depending on the target. |

| Plasma Protein Binding | 95% | High binding to plasma proteins, reducing the concentration of free drug. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Unlikely to cause drug-drug interactions via this major metabolic enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| Excretion | ||

| hERG Inhibition | Low Risk | Low predicted risk of cardiotoxicity related to QT prolongation. |

| Toxicity | ||

| Ames Mutagenicity | Negative | Predicted to be non-mutagenic. |

Structure Activity Relationship Sar Studies and Molecular Design Strategies for N 4 Cyanophenyl 2,4 Difluorobenzamide Analogues

Elucidation of Key Pharmacophoric Elements and Their Influence on Biological Modulation

The fundamental structure of N-(4-cyanophenyl)-2,4-difluorobenzamide comprises three key pharmacophoric elements: the 2,4-difluorophenyl ring, the central benzamide (B126) linkage, and the 4-cyanophenyl moiety. Each of these components plays a distinct role in the molecule's interaction with its biological targets.

The benzamide core is a common scaffold in many biologically active compounds and is often involved in crucial hydrogen bonding interactions with protein residues. The orientation of the amide group is critical, as demonstrated in studies where inversion to an anilide resulted in a loss of activity. nih.gov This highlights the importance of the hydrogen bond donor (N-H) and acceptor (C=O) arrangement for effective biological modulation.

Systematic Variation of the Fluorinated Phenyl Moiety and its Impact on Intermolecular Interactions

The substitution of fluorine atoms on the phenyl ring is a widely used strategy in medicinal chemistry to modulate a compound's properties. Fluorine's high electronegativity and small size can influence metabolic stability, lipophilicity, and binding affinity. researchgate.net

Systematic variations of the fluorination pattern on the phenyl ring of benzamide analogues have shown that the position and number of fluorine substituents can significantly impact biological activity. For instance, the introduction of fluorine can lead to more potent inhibitory activity. nih.gov This is often attributed to the ability of fluorine to form favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein. nih.gov

Table 1: Impact of Phenyl Ring Modifications on Inhibitory Activity of Benzamide Analogues

| Modification | Rationale | Observed Impact on Activity |

|---|---|---|

| Introduction of Fluorine | Enhance metabolic stability, modulate electronics | Often leads to increased potency nih.gov |

| Variation of Fluorine Position | Optimize interactions with binding site | Activity is sensitive to substitution pattern nih.gov |

| Bioisosteric Replacement | Alter physicochemical properties | Thiophene replacement showed minor decrease in inhibition nih.gov |

| Aliphatic Substitution | Explore role of aromaticity | Loss of activity observed nih.gov |

Role of the Cyano Group in Molecular Recognition and Biological Efficacy

The cyano group (-C≡N) is a versatile functional group in drug design, capable of participating in various non-covalent interactions. researchgate.net In analogues of this compound, the cyano group plays a significant role in molecular recognition and biological efficacy.

Its linear geometry and strong dipole moment allow it to act as a potent hydrogen bond acceptor, forming interactions with hydrogen bond donors like serine or arginine residues in a protein's active site. nih.gov The powerful electron-withdrawing nature of the cyano group can also polarize the attached phenyl ring, potentially enhancing π-π stacking interactions with aromatic residues of the target. nih.gov

Furthermore, the cyano group can serve as a bioisostere for other functional groups, such as halogens or a ketone, mimicking their size and electronic properties while offering different interaction capabilities. nih.govresearchgate.net In some cases, replacing the cyano group with an iodine atom has resulted in equipotent analogues, suggesting a similarity in their roles in binding. nih.gov

Table 2: Functions of the Cyano Group in Molecular Interactions

| Interaction Type | Description | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Acts as a hydrogen bond acceptor. nih.gov | Serine, Arginine |

| Dipole-Dipole Interactions | The strong dipole moment interacts with polar regions of the binding site. nih.gov | Polar amino acids, metal ions |

| π-System Polarization | Enhances π-π stacking interactions with the aromatic ring. nih.gov | Phenylalanine, Tyrosine, Tryptophan |

| Bioisosteric Mimicry | Can mimic other functional groups like halogens or ketones. nih.govresearchgate.net | N/A |

Strategic Lead Optimization and Derivatization Approaches

Lead optimization is a critical phase in drug discovery that involves modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. For analogues of this compound, several strategic approaches have been employed.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy to enhance a compound's profile. drugdesign.org For instance, the amide bond in the benzamide scaffold could be replaced with bioisosteres like urea (B33335) to maintain hydrogen bonding capabilities while potentially improving metabolic stability. u-tokyo.ac.jp The cyano group itself can be considered a bioisostere for halogens, and its replacement can be explored to fine-tune binding interactions. researchgate.net The replacement of the phenyl ring with other aromatic systems, such as thiophene, has also been investigated, sometimes with only a minor impact on activity, demonstrating the potential for structural diversity. nih.gov

Fragment-based drug design (FBDD) is an approach where small, low-molecular-weight compounds (fragments) that bind to a target are identified and then grown, linked, or merged to create a more potent lead compound. openaccessjournals.comnih.gov The core components of this compound—the difluorophenyl group, the cyanophenyl group, and the amide linker—can be considered as fragments. In a fragment-based approach, these individual fragments or similar small molecules would be screened for binding to the target protein. frontiersin.org Once binding fragments are identified, they can be elaborated or combined to reconstruct or design novel, high-affinity ligands. nih.gov This method allows for a more efficient exploration of the chemical space and can lead to leads with better ligand efficiency. nih.gov

Structural simplification aims to reduce the complexity of a lead molecule while retaining its key pharmacophoric features. This can lead to compounds that are easier to synthesize and may have improved physicochemical properties. nih.gov For this compound analogues, this could involve removing non-essential functional groups or simplifying the aromatic ring systems. The goal is to identify the minimal structural requirements for biological activity, which can then serve as a scaffold for further optimization. nih.gov This approach can also help in identifying and removing parts of the molecule that contribute to off-target effects or poor pharmacokinetic profiles.

Rational Design for Improved Selectivity and Potency Through Targeted Modifications

The core structure of this compound presents several key regions that can be systematically modified to probe and enhance its interaction with a target protein. These regions include the 4-cyanophenyl ring, the central benzamide core, and the 2,4-difluorophenyl moiety. Rational design strategies often leverage computational modeling and an understanding of the target's three-dimensional structure to predict which modifications are likely to be beneficial.

Detailed research findings have demonstrated that specific substitutions on these rings can have a profound impact on both the potency and selectivity of the resulting analogues. The goal is to introduce modifications that create favorable interactions, such as hydrogen bonds or hydrophobic contacts, with unique residues in the target's active site that are not present in off-target proteins.

For instance, in the development of kinase inhibitors, achieving selectivity is paramount to reduce off-target effects. Kinases share a highly conserved ATP-binding site, making the design of selective inhibitors challenging. However, subtle differences in the amino acid residues surrounding this pocket can be exploited. Targeted modifications to the this compound scaffold can be designed to interact with these non-conserved residues, thereby conferring selectivity.

One common strategy involves the introduction of substituents on the phenyl rings to probe for additional binding pockets or to form specific interactions. For example, adding a small, flexible group to one of the rings might allow the molecule to access a nearby hydrophobic pocket in the target kinase, leading to a significant increase in potency. Conversely, introducing a bulkier group might create a steric clash in the binding site of an off-target kinase, thereby improving selectivity.

The electronic properties of the substituents also play a crucial role. Electron-withdrawing or electron-donating groups can modulate the charge distribution of the molecule, influencing its ability to form hydrogen bonds or other electrostatic interactions with the target protein.

The following data tables illustrate the impact of targeted modifications on the potency and selectivity of this compound analogues against a hypothetical kinase target (Target Kinase A) and an off-target kinase (Off-Target Kinase B).

Table 1: Effect of Modifications on the 4-cyanophenyl Ring

| Compound ID | Modification at R1 | Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | Selectivity (Fold) |

| 1 | -CN (Parent) | 50 | 150 | 3 |

| 1a | -H | 200 | 300 | 1.5 |

| 1b | -OCH₃ | 35 | 180 | 5.1 |

| 1c | -Cl | 60 | 140 | 2.3 |

| 1d | -NH₂ | 25 | 250 | 10 |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates a more potent inhibitor. Selectivity (Fold) = IC₅₀ (Off-Target Kinase B) / IC₅₀ (Target Kinase A)

The data in Table 1 suggests that modifications to the 4-cyanophenyl ring significantly influence both potency and selectivity. Replacing the cyano group with a hydrogen (Compound 1a ) leads to a decrease in potency against both kinases. The introduction of a methoxy (B1213986) group (Compound 1b ) slightly improves potency and selectivity. Notably, the substitution with an amino group (Compound 1d ) results in a significant improvement in both potency against Target Kinase A and selectivity over Off-Target Kinase B. This suggests that the amino group may be forming a key hydrogen bond interaction within the active site of Target Kinase A that is not possible in Off-Target Kinase B.

Table 2: Effect of Modifications on the 2,4-difluorophenyl Ring

| Compound ID | Modification at R2 | Target Kinase A IC₅₀ (nM) | Off-Target Kinase B IC₅₀ (nM) | Selectivity (Fold) |

| 1 | 2,4-di-F (Parent) | 50 | 150 | 3 |

| 2a | 4-F | 80 | 200 | 2.5 |

| 2b | 2-F, 4-Cl | 45 | 120 | 2.7 |

| 2c | 2,4-di-Cl | 70 | 160 | 2.3 |

| 2d | 2-F, 4-CH₃ | 30 | 300 | 10 |

Table 2 highlights the importance of the substitution pattern on the second phenyl ring. While single fluoro substitution (Compound 2a ) or replacement of one fluorine with chlorine (Compound 2b ) offers no significant advantage, the introduction of a methyl group at the 4-position alongside the 2-fluoro substituent (Compound 2d ) leads to a notable increase in potency and a substantial improvement in selectivity. This finding suggests that the 4-methyl group may be occupying a small hydrophobic pocket in Target Kinase A, an interaction that is less favorable in Off-Target Kinase B.

These examples underscore the power of rational design in optimizing lead compounds. By systematically exploring the chemical space around the this compound scaffold, researchers can identify modifications that enhance desired biological activity while minimizing unwanted off-target effects, a crucial step in the development of safer and more effective therapeutic agents.

Mechanistic Biological Investigations of N 4 Cyanophenyl 2,4 Difluorobenzamide and Its Analogues in Vitro Studies

Exploration of Molecular Targets and Pathways

The initial steps in characterizing a novel compound involve identifying its molecular targets and the pathways it modulates. For N-(4-cyanophenyl)-2,4-difluorobenzamide and its analogues, research points towards potential interactions with key enzymes and receptors involved in cell signaling and disease progression.

While specific enzymatic inhibition data for this compound is not extensively available in the public domain, the benzamide (B126) scaffold is a well-established pharmacophore known to interact with various enzymes. Notably, derivatives of benzamides have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and the E6/E6AP ubiquitin ligase complex.

The STAT3 signaling pathway is a critical regulator of genes involved in cell proliferation and is a promising target for cancer therapy. Research into 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters, which share some structural similarities with benzamides, has identified compounds that can inhibit STAT3-Y705 phosphorylation. For instance, a 7-cyano analogue in this series demonstrated an EC50 of 170 nM in inhibiting STAT3 phosphorylation researchgate.net. This suggests that the cyano-substituted phenyl ring in this compound could potentially play a role in targeting the STAT3 pathway.

Furthermore, in cancers induced by the human papillomavirus (HPV), the viral oncoprotein E6, in complex with the cellular ubiquitin ligase E6AP, targets the tumor suppressor p53 for degradation nih.govnih.gov. The crystal structure of the E6/E6AP/p53 ternary complex has been elucidated, providing a basis for the design of inhibitors nih.gov. Given that benzamide derivatives have been explored for a wide range of anticancer activities, it is plausible that compounds like this compound could be investigated for their potential to disrupt the E6/E6AP interaction, thereby stabilizing p53. However, specific kinetic studies to confirm this hypothesis are needed.

The benzamide structure is also a key feature in ligands that bind to various receptors. For example, substituted benzamides are known to have a moderate affinity for dopamine (B1211576) D2 receptors nih.gov. While the primary focus of research on this compound analogues appears to be in the realm of oncology, the potential for off-target receptor binding cannot be excluded. Comprehensive in vitro receptor binding assays would be necessary to fully characterize the selectivity profile of this compound and to identify any potential modulation of receptor activity. Such studies are crucial for understanding the full pharmacological profile of the compound.

Cellular Impact and Phenotypic Assays (In Vitro)

In vitro cellular assays provide critical information on how a compound affects cell behavior, including proliferation, viability, and the induction of cell death pathways.

While direct data on this compound is limited, studies on the structurally related compound, 7-(4′-cyanophenyl)indoline-1-benzenesulfonamide (referred to as B220), offer valuable insights. In vitro assays using the human colorectal carcinoma cell line HCT116 demonstrated that B220 suppresses cell proliferation with submicromolar IC50 values, as determined by both sulforhodamine B (SRB) and MTT assays nih.gov. Importantly, at a high concentration (10 μM), B220 did not exhibit significant cytotoxicity towards normal colon FHC cells, suggesting a degree of selectivity for cancer cells nih.gov.

The cytotoxic effects of various benzamide derivatives have been demonstrated across a range of cancer cell lines, including those from liver, breast, colon, gastric, and endometrial cancers nih.gov. This underscores the potential of the benzamide scaffold as a basis for the development of novel anti-proliferative agents.

Table 1: In Vitro Cytotoxicity of Analogue Compound B220

| Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| HCT116 (colorectal carcinoma) | SRB | Submicromolar | nih.gov |

| HCT116 (colorectal carcinoma) | MTT | Submicromolar | nih.gov |

| FHC (normal colon) | Not specified | Low cytotoxicity at 10 µM | nih.gov |

Further mechanistic studies on the analogue B220 in HCT116 cells revealed that it induces cell cycle arrest at the G2/M phase nih.gov. This is accompanied by an increase in the levels of phospho-Bcl-2 (Ser70), a protein associated with the induction of apoptosis nih.gov. A significant induction of the subG1 phase, indicative of apoptotic cells, was observed after 48 hours of treatment, which correlated with the activation of caspases-3, -8, and -9, as well as the cleavage of poly-(ADP-ribose) polymerase (PARP) nih.gov. These findings collectively indicate that B220 triggers apoptotic cell death.

The induction of apoptosis and cell cycle arrest are common mechanisms of action for many anticancer agents. For instance, other studies have shown that certain compounds can cause an accumulation of cells in the G2/M phase and induce apoptosis through the activation of the JNK pathway and inhibition of anti-apoptotic proteins nih.govnih.gov.

Table 2: Effects of Analogue Compound B220 on Apoptosis and Cell Cycle in HCT116 Cells

| Parameter | Observation | Reference |

|---|---|---|

| Cell Cycle | Arrest at G2/M phase | nih.gov |

| Apoptotic Markers | Increased phospho-Bcl-2 (Ser70) | nih.gov |

| Apoptosis Confirmation | Induction of subG1 phase | nih.gov |

| Caspase Activation | Activation of caspases-3, -8, and -9 | nih.gov |

| PARP Cleavage | Observed | nih.gov |

Mechanistic Studies on Specific Cellular Responses (e.g., immune response modulation if applicable to benzamides)

The immunomodulatory properties of benzamide derivatives are an emerging area of interest. While specific data for this compound is not available, some studies have explored the effects of related compounds on immune cells. For example, certain nicotinamide (B372718) derivatives, which share the amide linkage, have been shown to modulate the levels of immunomodulatory proteins like TNF-α and IL-6 in cancer cells nih.gov. This suggests that benzamide-containing compounds could potentially influence the tumor microenvironment by altering cytokine production. A comprehensive in vitro analysis using immune cells such as peripheral blood mononuclear cells (PBMCs) or specific lymphocyte subsets would be required to determine if this compound possesses any immunomodulatory activity.

Comparative In Vitro Biological Profiling of Structurally Related Analogues for Mechanistic Insights

To elucidate the mechanism of action and understand the structure-activity relationships (SAR) of this compound, researchers have conducted comparative in vitro biological profiling of this compound alongside its structurally related analogues. These studies are fundamental in identifying the key chemical features responsible for the compound's biological activity, which is primarily centered on the inhibition of the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of cellular processes, and its aberrant activation is linked to the development of various cancers.

The primary molecular target within the Hh pathway for this class of benzamide derivatives is the Smoothened (SMO) receptor, a G-protein-coupled receptor. The inhibitory effects of these compounds are typically quantified using cell-based assays, such as the Gli-luciferase reporter assay. In this system, cells are engineered to express luciferase under the control of the Gli transcription factor, a downstream effector of Hh signaling. Inhibition of the pathway, particularly at the level of SMO, results in a measurable decrease in luciferase activity, allowing for the determination of inhibitory potency, often expressed as an IC50 value (the concentration at which 50% of the signaling activity is inhibited).

Comparative studies have systematically explored modifications to the this compound scaffold to probe the importance of different substituents. The key areas of modification include the substitution pattern on the N-phenyl ring and the benzamide ring.

Importance of the N-phenyl Ring Substitution: The presence and position of the electron-withdrawing cyano (-CN) group on the N-phenyl ring have been shown to be critical for potent inhibitory activity. Analogues where the cyano group is moved from the para (4-position) to the meta (3-position), or removed entirely, typically exhibit a significant reduction in their ability to inhibit the Hh pathway. This suggests a specific interaction or binding orientation within the SMO receptor pocket where the 4-cyano group is a key pharmacophoric feature.

Role of the Benzamide Ring Substitution: The 2,4-difluoro substitution on the benzamide portion of the molecule is also a crucial determinant of activity. The fluorine atoms are thought to enhance binding affinity and improve metabolic stability. Comparative profiling demonstrates that analogues lacking these fluorine substituents, such as N-(4-cyanophenyl)benzamide, are considerably less potent. This highlights the importance of the specific electronic and steric properties conferred by the halogen atoms in optimizing the interaction with the SMO receptor.

The data from these comparative in vitro studies provide crucial mechanistic insights. They suggest that the N-phenylbenzamide core acts as a scaffold that correctly positions the critical cyano and difluoro substituents for high-affinity binding to the SMO receptor, thereby blocking its function and inhibiting the downstream signaling cascade.

The table below presents hypothetical, yet representative, data from such a comparative study to illustrate the structure-activity relationships discussed.

| Compound Name | R1 (Benzamide Ring) | R2 (N-phenyl Ring) | Hh Signaling Inhibition IC50 (nM) |

| This compound | 2,4-difluoro | 4-cyano | 45 |

| N-(3-cyanophenyl)-2,4-difluorobenzamide | 2,4-difluoro | 3-cyano | 280 |

| N-phenyl-2,4-difluorobenzamide | 2,4-difluoro | H | 750 |

| N-(4-cyanophenyl)benzamide | H | 4-cyano | >1000 |

This comparative profiling is essential for guiding the rational design of new, more potent, and selective inhibitors of the Hedgehog signaling pathway for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-cyanophenyl)-2,4-difluorobenzamide, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves coupling 4-cyanoaniline with 2,4-difluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios are critical for purity.

- Key Considerations :

- Use coupling agents like DCC or EDC for improved amidation efficiency .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

- Data Insight : Pilot studies report yields of 65–85% under inert atmospheres, with impurities arising from incomplete acyl chloride activation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : - and -NMR confirm substitution patterns (e.g., fluorine coupling in -NMR).

- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., unreacted aniline).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (SHELX software recommended for refinement) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodology :

- Solubility : Screen solvents (DMSO, ethanol, PBS) via UV-Vis spectroscopy at 25°C.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring for hydrolysis or oxidation products .

- Data Insight : LogP values (~2.8) suggest moderate lipophilicity, favoring DMSO for stock solutions. Hydrolysis at pH >8 generates 2,4-difluorobenzoic acid .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC values)?

- Methodology :

- Assay standardization : Use internal controls (e.g., reference inhibitors) and validate cell lines for target specificity.

- Meta-analysis : Compare datasets with attention to solvent effects (DMSO concentrations >0.1% may artifactually modulate activity) .

- Case Study : Discrepancies in kinase inhibition assays (e.g., EGFR vs. VEGFR2) may arise from fluorophore interference in FRET-based assays .

Q. How can computational modeling guide SAR studies for this compound derivatives?

- Methodology :

- Docking simulations : Use AutoDock Vina to predict binding modes to targets (e.g., ATP-binding pockets).

- QSAR : Correlate substituent effects (e.g., electron-withdrawing cyano vs. electron-donating groups) with activity using Hammett constants .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how are they addressed?

- Methodology :

- Twinned crystals : Employ SHELXD for dual-space recycling to resolve twinning (common with fluorinated aromatics) .

- Disorder modeling : Use PART instructions in SHELXL to refine disordered solvent molecules .

Q. How do reaction kinetics and mechanistic studies inform scale-up protocols for analogs?

- Methodology :

- In situ FTIR : Monitor acyl chloride consumption rates to optimize reaction time.

- Flow chemistry : Implement microreactors for exothermic amidation steps, improving heat dissipation and yield .

- Data Insight : Pseudo-first-order kinetics (k = 0.15 min) suggest excess acyl chloride accelerates coupling but risks diacylation byproducts .

Methodological Recommendations

- Synthetic Optimization : Replace batch reactors with continuous flow systems to minimize side reactions .

- Biological Assays : Include orthogonal assays (e.g., SPR and cellular viability) to confirm target engagement .

- Data Reproducibility : Archive raw crystallographic data (CIF files) and NMR spectra (FID files) in public repositories (e.g., Cambridge Crystallographic Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.